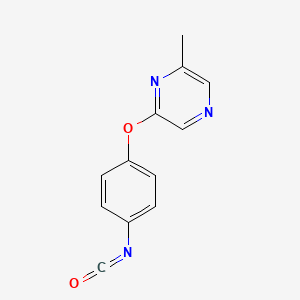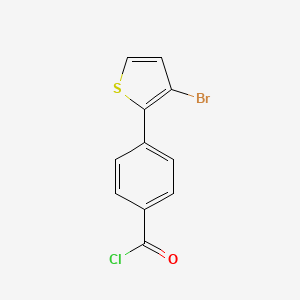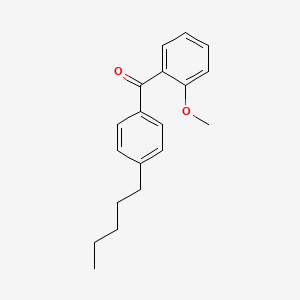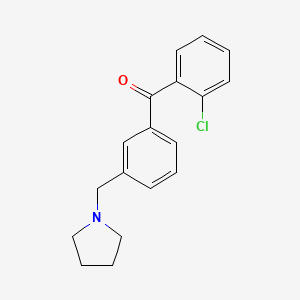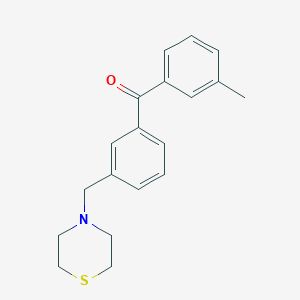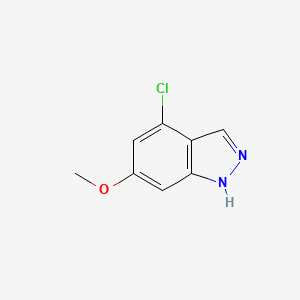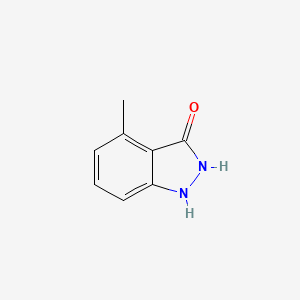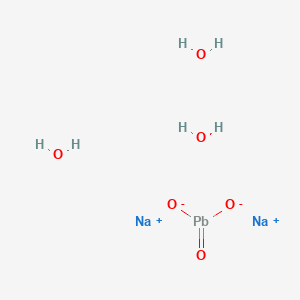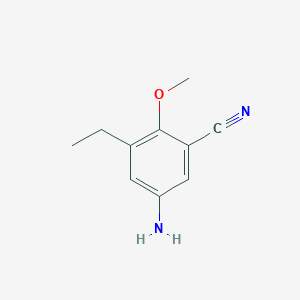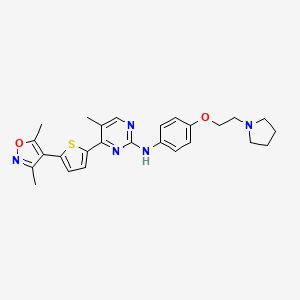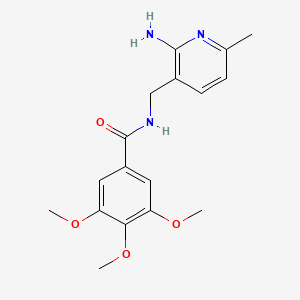
Trimetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethamide: is an organic compound widely used in various scientific and industrial applications. It is known for its buffering properties and is commonly used in biochemical and molecular biology research. The compound is a white crystalline powder that is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethamide is typically synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process involves repeated Henry reactions to produce the intermediate compound, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods: In industrial settings, trimethamide is produced by reacting ammonia with methanol in the presence of a catalyst. This reaction also produces other methylamines as by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Trimethamide has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions.
Biology: Used in the preparation of buffer solutions for biological assays.
Medicine: Used as an alkalizer and emulsifying agent in pharmaceutical formulations.
Industry: Used in the synthesis of surface-active agents and as a component in cosmetic formulations.
Mechanism of Action
Trimethamide acts as a proton acceptor, which allows it to neutralize acids and maintain a stable pH in various solutions. This buffering action is crucial in many biochemical and molecular biology applications. The compound interacts with hydrogen ions, liberating bicarbonate buffer to correct acidosis .
Comparison with Similar Compounds
Tris(hydroxymethyl)aminomethane:
Phosphate Buffers: Commonly used in biochemical research, phosphate buffers have a different pH range and buffering capacity compared to trimethamide.
Uniqueness: Trimethamide is unique due to its high solubility in water and its ability to maintain a stable pH over a wide range of temperatures. This makes it particularly useful in applications where temperature fluctuations are common .
Properties
CAS No. |
5789-72-0 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(2-amino-6-methylpyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O4/c1-10-5-6-11(16(18)20-10)9-19-17(21)12-7-13(22-2)15(24-4)14(8-12)23-3/h5-8H,9H2,1-4H3,(H2,18,20)(H,19,21) |
InChI Key |
QRYWJFOBXFDERP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Key on ui other cas no. |
5789-72-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


